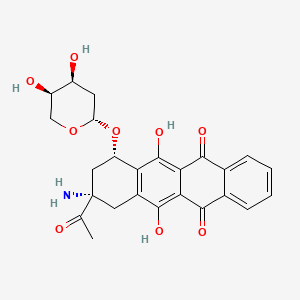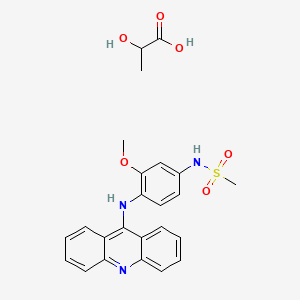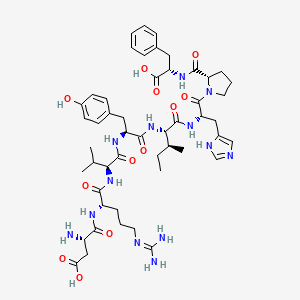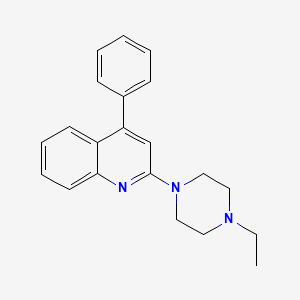
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD 1308 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Cardiohaemodynamics and Hypertensive Activity
Quinoline derivatives like 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline have been explored for their potential in treating hypertension. Srimal, Mason, and Dhawan (1990) investigated the effects of centhaquin, a similar compound, on cardiohaemodynamics in animals, finding that it did not depress cardiac contractility, suggesting its potential use in hypertensive patients with cardiac or renal complications (Srimal, Mason, & Dhawan, 1990). Additionally, Srimal, Gulati, Nityanand, and Dhawan (1990) observed dose-dependent hypotensive effects in cats and rats, indicating central action in blood pressure reduction (Srimal, Gulati, Nityanand, & Dhawan, 1990).
Antiulcer and Antidepressant-like Properties
Hino et al. (1989) synthesized a novel class of antiulcer agents, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline derivatives, demonstrating their effectiveness in inhibiting stress and ethanol-induced ulcers, suggesting a potential action on the central nervous system (Hino et al., 1989). Kimura, Yano, and Watanabe (1989) found that a quinoline derivative, AD-2646, displayed inhibitory effects on gastric acid secretion, comparable to tricyclic antidepressants, suggesting its utility in related disorders (Kimura, Yano, & Watanabe, 1989).
Antimicrobial and Antifungal Properties
Patel, Patel, and Chauhan (2007) explored the synthesis of amide derivatives of quinolone, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, demonstrating antibacterial activity against various bacterial strains and antifungal properties against C. albicans (Patel, Patel, & Chauhan, 2007).
Anticancer Activity
Kubica et al. (2018) designed and synthesized derivatives of 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, evaluating their potential anticancer activity. Several compounds demonstrated significant cell growth inhibition, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
Eigenschaften
CAS-Nummer |
72320-59-3 |
|---|---|
Produktname |
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride |
Molekularformel |
C21H25Cl2N3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-11,16H,2,12-15H2,1H3 |
InChI-Schlüssel |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
72320-60-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
72320-60-6 (di-hydrochloride) 94788-64-4 (maleate) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2 (4-ethyl-1-piperazinyl)-4-phenylquinoline maleate 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline hydrochloride AD 1308 AD 1308, citrate AD 1308, dihydrochloride AD 1308, fumarate AD 1308, maleate AD 1308, tartrate AD-1308 AS 2646 AS-2646 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



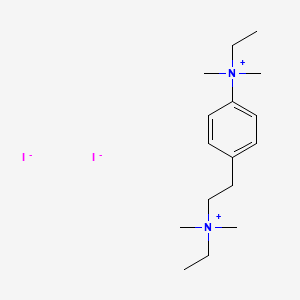
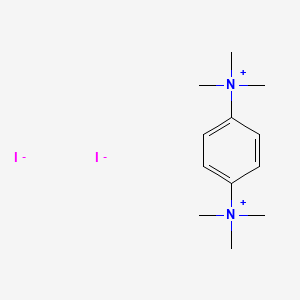
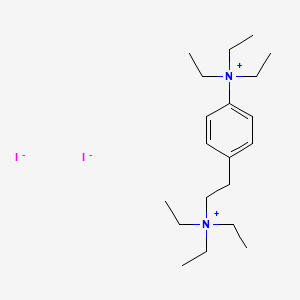
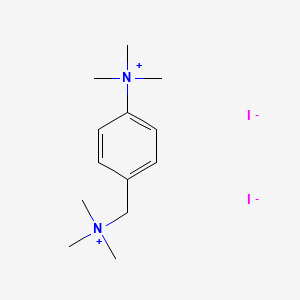
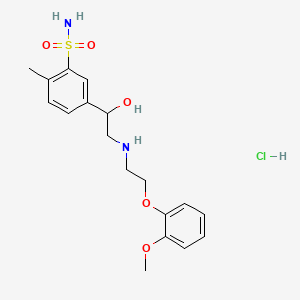

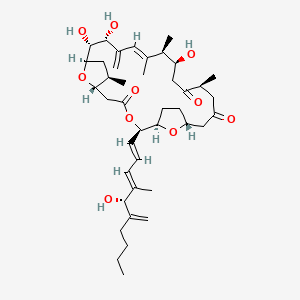
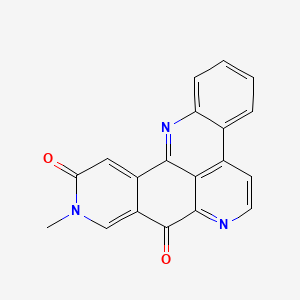
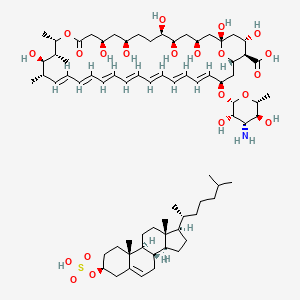
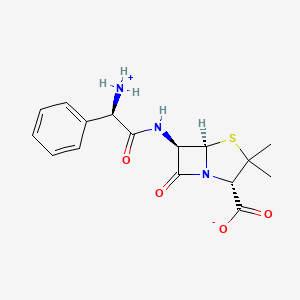
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
